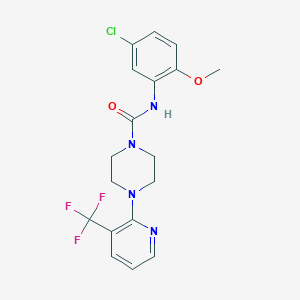

RBP4 ligand-1

説明

特性

分子式 |

C18H18ClF3N4O2 |

|---|---|

分子量 |

414.8 g/mol |

IUPAC名 |

N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)-2-pyridinyl]piperazine-1-carboxamide |

InChI |

InChI=1S/C18H18ClF3N4O2/c1-28-15-5-4-12(19)11-14(15)24-17(27)26-9-7-25(8-10-26)16-13(18(20,21)22)3-2-6-23-16/h2-6,11H,7-10H2,1H3,(H,24,27) |

InChIキー |

PNEWYJAVBOHPBV-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

Technical Whitepaper: The Mechanism of Action of Retinol-Binding Protein 4 (RBP4) Ligands

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. Elevated levels of RBP4 have been associated with various pathological conditions, including insulin resistance, type 2 diabetes, and ocular diseases such as atrophic age-related macular degeneration (AMD) and Stargardt disease.[1][2] Consequently, RBP4 has emerged as a significant therapeutic target. This document provides an in-depth technical guide on the core mechanism of action of RBP4 antagonists, a class of ligands designed to modulate RBP4 activity. While the term "RBP4 ligand-1" is not a standard nomenclature, this guide will focus on well-characterized examples, including the synthetic retinoid Fenretinide and the non-retinoid antagonists A1120 and BPN-14136 (Tinlarebant) , to illustrate the central therapeutic strategy.

The Physiological Role of RBP4 in Retinol Transport

RBP4, a 21 kDa protein synthesized primarily in the liver, binds to retinol and transports it from hepatic stores to peripheral tissues.[3][4] In circulation, the retinol-RBP4 (holo-RBP4) complex binds to a larger protein, transthyretin (TTR). This tertiary complex (Retinol-RBP4-TTR) is crucial for preventing the renal filtration and clearance of the smaller RBP4 protein, thereby extending its half-life and ensuring stable retinol delivery.[5][6] Retinol binding to RBP4 is a prerequisite for the high-affinity interaction with TTR; the apo-RBP4 (RBP4 without retinol) binds poorly to TTR.[7]

Core Mechanism of Action: RBP4 Antagonism

The primary mechanism of action for RBP4 antagonists is the disruption of the physiological retinol transport pathway. These ligands are designed to compete with endogenous retinol for the binding pocket within RBP4.[8] By binding to RBP4, the antagonist either sterically hinders or induces conformational changes that prevent the subsequent high-affinity binding of RBP4 to TTR.[3][5][9]

The resulting RBP4-ligand complex, now unable to associate with TTR, is small enough to be cleared from circulation via glomerular filtration in the kidneys. This leads to two key outcomes:

-

A rapid reduction in the serum concentration of RBP4.[7]

-

A corresponding decrease in total serum retinol levels, as its transport protein is eliminated.[3][5]

This reduction in retinol delivery to specific tissues, such as the retina, is the basis for its therapeutic application in diseases characterized by the accumulation of toxic retinol byproducts (bisretinoids).[10][11]

Quantitative Data: Ligand Potency and Binding Affinity

The potency of RBP4 ligands is typically characterized by their ability to displace radiolabeled retinol (in binding assays) or inhibit the RBP4-TTR interaction. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are common metrics.

| Ligand | Type | Assay Type | Target | IC50 | Ki | Reference |

| A1120 | Non-retinoid | Scintillation Proximity Assay (SPA) | Human RBP4 | 90 nM | - | [5] |

| A1120 | Scintillation Proximity Assay (SPA) | Mouse RBP4 | 66 nM | - | [5] | |

| A1120 | - | Human RBP4 | - | 8.3 nM | [5][9] | |

| BPN-14136 | Non-retinoid | Scintillation Proximity Assay (SPA) | RBP4 | 12.8 nM | - | [12] |

| BPN-14136 | Homogeneous Time Resolved Fluorescence (HTRF) | RBP4-TTR Interaction | 43.6 nM | - | [12] | |

| Fenretinide | Retinoid | Homogeneous Time Resolved Fluorescence (HTRF) | RBP4-TTR Interaction | ~250-500 nM (Estimated) | - | [7] |

Detailed Ligand Profiles and Structural Insights

Fenretinide (N-(4-hydroxyphenyl)retinamide)

Fenretinide is a synthetic retinoid derivative and was one of the first compounds identified to lower RBP4 levels.[13] Its mechanism involves both RBP4-dependent and RBP4-independent pathways.[3][4]

-

RBP4-Dependent: It binds to RBP4, displacing retinol and disrupting the RBP4-TTR complex due to steric hindrance from its bulky phenylamide head group.[5][13]

-

RBP4-Independent: Fenretinide has been shown to have anti-cancer properties by generating reactive oxygen species (ROS) and modulating ceramide synthesis.[13][14] Its anti-obesity effects have also been observed in RBP4-knockout mice, indicating mechanisms beyond RBP4 lowering.[15]

A1120

A1120 is a potent, high-affinity, non-retinoid RBP4 antagonist identified through high-throughput screening.[5] Co-crystal structure analysis of the RBP4-A1120 complex revealed that A1120 binds to the same site as retinol but induces critical conformational changes in the loop regions at the RBP4-TTR interface, thereby preventing complex formation.[5][9] Unlike Fenretinide, A1120 offers greater specificity, as it does not act as an agonist for retinoic acid receptors (RARs), potentially offering a more favorable safety profile.[7]

BPN-14136 (Tinlarebant)

BPN-14136 is a next-generation, potent, and selective non-retinoid RBP4 antagonist.[12][16] It has demonstrated a favorable safety profile and robust, dose-dependent lowering of serum RBP4 in animal studies and is currently in clinical trials for ocular diseases.[16][17] BPN-14136 shows no significant off-target activity at a wide range of receptors and channels, highlighting its specificity.[12]

RBP4-Mediated Signaling Pathways

Beyond its role as a transporter, RBP4 can act as an adipokine that contributes to inflammation and insulin resistance, particularly when elevated.[2] Studies have shown that RBP4 can induce the expression of pro-inflammatory molecules in endothelial cells and macrophages.[18] This action is independent of retinol and is mediated, in part, through the activation of NADPH oxidase and the NF-κB signaling pathway.[18]

Experimental Protocols

The discovery and characterization of RBP4 antagonists rely on a series of specialized in vitro assays.

General Experimental Workflow

Scintillation Proximity Assay (SPA)

This is a common primary binding assay used to identify compounds that displace retinol from RBP4.[5][11]

-

Principle: A radiolabeled ligand ([³H]-retinol) binding to a protein (RBP4) which is immobilized on a scintillant-containing microsphere brings the radioisotope into close enough proximity to excite the scintillant, producing light. Unbound radioligand in solution is too distant to cause excitation. Test compounds that compete with [³H]-retinol for the RBP4 binding site will reduce the signal.

-

Methodology:

-

Recombinant RBP4 (often tagged, e.g., with Maltose Binding Protein) is bound to SPA beads (e.g., copper-coated YSi beads).

-

[³H]-retinol is added to the RBP4-bead mixture and allowed to incubate to establish a baseline signal.

-

Test compounds from a chemical library are added in various concentrations to the wells of a microplate.

-

The plates are incubated to allow for competitive binding to reach equilibrium.

-

The light signal is measured using a microplate scintillation counter. A decrease in signal indicates displacement of [³H]-retinol by the test compound.

-

IC50 values are calculated from the dose-response curves.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This secondary assay is used to directly measure the inhibitory effect of compounds on the RBP4-TTR protein-protein interaction.[7][8]

-

Principle: FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor. In this assay, RBP4 and TTR are labeled with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., a fluorescent dye), respectively. When RBP4 and TTR interact (in the presence of retinol), the donor and acceptor are brought into close proximity, and excitation of the donor results in energy transfer and emission from the acceptor. Compounds that disrupt this interaction will cause a loss of the FRET signal.

-

Methodology:

-

Purified, tagged RBP4 and labeled apo-TTR are used.

-

Retinol is added to the reaction mixture to induce the RBP4-TTR interaction, establishing a maximum FRET signal.

-

Test compounds are added in a dose-response format.

-

The mixture is incubated to allow for the disruption of the protein-protein interaction.

-

The fluorescence is read on a compatible plate reader, measuring emission from both the donor and acceptor. The ratio of acceptor to donor emission is calculated.

-

A decrease in the FRET ratio indicates that the test compound has inhibited the RBP4-TTR interaction. IC50 values are determined from the resulting curves.

-

Conclusion

RBP4 ligands, particularly non-retinoid antagonists, represent a targeted therapeutic strategy for a range of metabolic and ocular diseases. Their core mechanism of action is elegantly simple: by outcompeting retinol for its binding site on RBP4, they disrupt the stabilizing RBP4-TTR interaction, leading to the rapid renal clearance of RBP4 and a systemic reduction in retinol levels. Advanced ligands like BPN-14136 demonstrate high potency and specificity, validating RBP4 as a druggable target. Further research into the RBP4-independent effects of certain ligands and the role of RBP4 in inflammatory signaling will continue to refine the therapeutic applications and development of next-generation RBP4 modulators.

References

- 1. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Retinol binding protein 4 - Wikipedia [en.wikipedia.org]

- 3. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]

- 5. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease [mdpi.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Identification and characterization of a non-retinoid ligand for retinol-binding protein 4 which lowers serum retinol-binding protein 4 levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BPN-14136 | RBP4 inhibitor | Probechem Biochemicals [probechem.com]

- 13. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fenretinide Treatment Prevents Diet-Induced Obesity in Association With Major Alterations in Retinoid Homeostatic Gene Expression in Adipose, Liver, and Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Retinol-Binding Protein 4 Induces Inflammation in Human Endothelial Cells by an NADPH Oxidase- and Nuclear Factor Kappa B-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Retinol-Binding Protein 4 (RBP4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinol-Binding Protein 4 (RBP4), a lipocalin family protein, is the primary transporter of retinol (Vitamin A) in the circulation. Beyond this canonical function, RBP4 has emerged as a critical signaling molecule and adipokine implicated in a range of metabolic disorders, including insulin resistance, type 2 diabetes (T2D), and obesity. This technical guide provides an in-depth exploration of the functions of RBP4, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

Core Functions of RBP4

RBP4 exhibits a dual functionality, acting as both a transporter and a signaling molecule, with distinct physiological and pathophysiological roles.

Canonical Function: Retinol Transport

The primary and most well-understood function of RBP4 is the transport of retinol from the liver, the body's main storage site for vitamin A, to peripheral tissues.[1] In the bloodstream, the RBP4-retinol complex (holo-RBP4) binds to transthyretin (TTR), which prevents its filtration by the kidneys and prolongs its half-life.[1] This transport is essential for numerous biological processes that depend on vitamin A, such as vision, immune function, and embryonic development.

Non-Canonical Functions: A Signaling Adipokine

In addition to its role in retinol transport, RBP4 functions as an adipokine, a signaling molecule secreted by adipose tissue and the liver, that influences metabolic homeostasis.[1] Elevated levels of RBP4 are strongly associated with insulin resistance and T2D.[2][3][4] RBP4 exerts its non-canonical effects through two primary signaling pathways: one dependent on its receptor, STRA6, and another that is independent of STRA6.

RBP4 Signaling Pathways

RBP4's signaling activities are mediated through distinct pathways, leading to the regulation of gene expression and cellular responses involved in metabolism and inflammation.

STRA6-Dependent Signaling Pathway

The interaction of holo-RBP4 with its cell surface receptor, Stimulated by Retinoic Acid 6 (STRA6), initiates a signaling cascade that primarily impacts insulin sensitivity.[5] This pathway involves the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins.

Upon binding of holo-RBP4 to STRA6, JAK2 is recruited and activated, leading to the phosphorylation of STAT5.[5] Phosphorylated STAT5 then translocates to the nucleus, where it induces the expression of target genes, including Suppressor of Cytokine Signaling 3 (SOCS3). SOCS3, in turn, inhibits insulin signaling by interfering with the insulin receptor and its downstream effectors.[5]

STRA6-Independent Inflammatory Signaling Pathway

RBP4 can also induce a pro-inflammatory response through a pathway that does not involve the STRA6 receptor. This pathway is mediated by Toll-like receptor 4 (TLR4) and results in the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[5][6]

Both holo-RBP4 and apo-RBP4 (retinol-free) can activate TLR4, leading to the recruitment of adaptor proteins and the subsequent activation of the JNK and IKK/NF-κB signaling cascades.[6] This results in the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] These cytokines can then indirectly impair insulin signaling in surrounding cells, contributing to a state of chronic low-grade inflammation and insulin resistance.[6]

Quantitative Data on RBP4 Levels

Circulating RBP4 levels are a key biomarker for metabolic health, with significant differences observed between healthy individuals and those with metabolic diseases.

| Condition | RBP4 Concentration (μg/mL) | Reference(s) |

| Healthy/Normal Glucose Tolerance | 18.1 - 21.1 | [2][7] |

| Impaired Glucose Tolerance | 18.9 (median) | [7] |

| Type 2 Diabetes | 20.9 - 23.8 | [2][7] |

| Healthy Individuals (Range) | 10 - 50 | [8][9] |

| Individuals with Obesity/T2D/CVD (Range) | up to 150 | [8][9] |

Experimental Protocols

Accurate and reproducible measurement of RBP4 and its downstream effects is crucial for research and clinical applications. The following sections provide detailed methodologies for key experiments.

Quantification of RBP4 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the quantitative measurement of human RBP4 in serum, plasma, and other biological fluids.

-

Microplate pre-coated with anti-human RBP4 antibody

-

Human RBP4 standard

-

Biotinylated anti-human RBP4 detection antibody

-

Streptavidin-HRP conjugate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Sample diluent (e.g., PBS with 1% BSA)

-

Microplate reader

-

Preparation of Reagents: Prepare all reagents, standards, and samples as per the manufacturer's instructions. A standard curve should be prepared by serially diluting the RBP4 standard.

-

Sample Preparation:

-

Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum.

-

Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes. Collect the plasma.

-

Dilute samples in sample diluent. A starting dilution of 1:5000 is often recommended for human serum/plasma.[10]

-

-

Binding: Add 100 µL of standard or diluted sample to each well of the pre-coated microplate. Incubate for 1-2 hours at 37°C.[5]

-

Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer.

-

Detection: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.[5]

-

Washing: Repeat the washing step as described in step 4.

-

Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.[5]

-

Washing: Repeat the washing step as described in step 4.

-

Substrate Development: Add 100 µL of substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of RBP4 in the samples by interpolating from the standard curve.

References

- 1. academic.oup.com [academic.oup.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. cloud-clone.com [cloud-clone.com]

- 5. file.elabscience.com [file.elabscience.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Retinol-Binding Protein 4 Induces Inflammation in Human Endothelial Cells by an NADPH Oxidase- and Nuclear Factor Kappa B-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ibl-america.com [ibl-america.com]

- 10. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of RBP4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinol-binding protein 4 (RBP4) is a 21 kDa transport protein primarily synthesized in the liver, responsible for mobilizing retinol (Vitamin A) from hepatic stores and transporting it through the bloodstream to target tissues.[1][2][3] In circulation, holo-RBP4 (RBP4 bound to retinol) forms a complex with transthyretin (TTR), which prevents its glomerular filtration by the kidneys and stabilizes the transport of the hydrophobic retinol molecule.[4][5][6] This transport mechanism is crucial for vision, embryonic development, and epithelial tissue maintenance.[2][7]

Elevated levels of RBP4 have been implicated in the pathogenesis of various diseases. In ophthalmology, excessive influx of retinol into the retinal pigment epithelium (RPE) is linked to the accumulation of cytotoxic bisretinoids (like A2E), a hallmark of atrophic age-related macular degeneration (dry AMD) and Stargardt disease.[4][8][9] Furthermore, RBP4 is recognized as an adipokine and pro-inflammatory mediator associated with metabolic conditions such as insulin resistance, type 2 diabetes, obesity, and cardiovascular disease.[2][10][11] These associations have established RBP4 as a compelling therapeutic target, spurring the development of antagonists to modulate its activity.

This technical guide provides a comprehensive overview of the discovery and characterization of RBP4 antagonists, detailing the core mechanisms, experimental protocols, and key data for prominent compounds.

Mechanism of Action of RBP4 Antagonists

The primary mechanism of RBP4 antagonists is the disruption of the tertiary RBP4-TTR-retinol complex. By competitively binding to the retinol-binding pocket of RBP4, these antagonists prevent the conformational changes required for RBP4 to associate with TTR.[4][12][13] The smaller, unbound apo-RBP4 is then rapidly cleared from circulation via renal filtration.[3][4] This leads to a systemic reduction in circulating RBP4 and retinol levels, thereby decreasing the delivery of retinol to peripheral tissues like the retina.[4] This targeted reduction in retinol influx is hypothesized to slow the synthesis of cytotoxic bisretinoids, offering a therapeutic strategy for diseases like dry AMD and Stargardt disease.[8][14]

In addition to this canonical pathway, RBP4 can exert pro-inflammatory effects independent of retinol transport, particularly in the context of metabolic diseases. RBP4 can activate Toll-like receptors 2 and 4 (TLR2/4) on immune cells like macrophages, triggering downstream signaling cascades involving NF-κB and JNK.[1][15] This leads to the secretion of inflammatory cytokines that can impair insulin signaling.[1][7][15]

References

- 1. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]

- 4. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hepatokine RBP4 Links Metabolic Diseases to Articular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. pnas.org [pnas.org]

Retinol-Binding Protein 4 (RBP4): A Promising Therapeutic Target for Metabolic Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Retinol-Binding Protein 4 (RBP4), an adipokine primarily known for its role in transporting retinol (vitamin A) from the liver to peripheral tissues, has emerged as a critical signaling molecule in the pathophysiology of metabolic diseases.[1][2][3] Elevated circulating levels of RBP4 are strongly associated with insulin resistance, type 2 diabetes (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD).[1][4][5] This document provides a comprehensive technical overview of RBP4's role in metabolic dysregulation, its signaling pathways, and the current landscape of therapeutic strategies designed to target this protein. We present key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of the core mechanisms to serve as a resource for researchers and professionals in the field of drug development.

RBP4: From Retinol Transporter to Metabolic Modulator

RBP4 is a 21 kDa protein belonging to the lipocalin family, synthesized predominantly by hepatocytes and, to a lesser extent, by adipocytes.[3][6] Its classical function is to bind and transport the hydrophobic retinol in the bloodstream, forming a complex with transthyretin (TTR) to prevent renal filtration.[7] However, research since 2005 has redefined RBP4 as an adipokine that actively contributes to metabolic dysfunction.[4][8] Studies have demonstrated that increased expression and secretion of RBP4 from hypertrophied adipocytes in obese states can lead to systemic insulin resistance, establishing it as a causal link between adiposity and T2DM.[8][9]

The Role of RBP4 in Metabolic Diseases

Elevated serum RBP4 is a consistent finding across a spectrum of metabolic disorders and is considered a biomarker for insulin resistance and T2DM.[4][10]

-

Insulin Resistance and Type 2 Diabetes: Elevated RBP4 levels are strongly and independently associated with insulin resistance in diverse populations, including those with obesity, impaired glucose tolerance, and established T2DM.[4][10] Transgenic overexpression of RBP4 in mice induces insulin resistance, while its genetic deletion enhances insulin sensitivity.[9] RBP4 impairs insulin signaling in key metabolic tissues like muscle, liver, and adipose tissue.[1][2][9][11] It has also been shown to negatively affect pancreatic β-cell function, further contributing to the pathogenesis of T2DM.[2][12][13]

-

Obesity: High RBP4 levels are linked to obesity and are thought to contribute to its inflammatory characteristics.[1][2] RBP4 can activate immune cells and stimulate the release of proinflammatory cytokines.[1][2]

-

Non-Alcoholic Fatty Liver Disease (NAFLD): While some studies report conflicting data, evidence suggests RBP4 is also a hepatic cytokine that contributes to metabolic syndrome and NAFLD.[5][14] It can increase the hepatic expression of gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK), leading to increased glucose production.[1][2][9] Some findings indicate that baseline serum RBP4 levels are an independent predictor of incident NAFLD.[5]

RBP4 Signaling Pathways

RBP4 exerts its effects through complex signaling pathways that can be both retinol-dependent and -independent, primarily involving two key receptors: STRA6 and Toll-like Receptors (TLRs).

STRA6-Mediated Signaling (Retinol-Dependent)

The primary receptor for the RBP4-retinol complex is "Stimulated by Retinoic Acid 6" (STRA6).[7] In extrahepatic tissues, the binding of holo-RBP4 to STRA6 initiates two major downstream effects:

-

Retinol Uptake: STRA6 facilitates the transport of retinol into the cell, where it is converted to retinoic acid, a ligand for nuclear receptors (RAR/RXR) that regulate gene transcription related to glucose and lipid metabolism.[2][7][15]

-

JAK2/STAT5 Signaling: The binding of holo-RBP4 to STRA6 can also trigger a signaling cascade independent of retinol transport.[3][16] This activates Janus Kinase 2 (JAK2), leading to the phosphorylation and activation of the transcription factor STAT5.[3][15] Activated STAT5 upregulates the expression of genes like Suppressor of Cytokine Signaling 3 (SOCS3) and PPARγ, which in turn inhibit insulin signaling and promote lipid accumulation, respectively.[3][15]

TLR-Mediated Inflammatory Signaling (Retinol-Independent)

Recent studies have revealed a retinol-independent mechanism where RBP4 promotes inflammation. Both retinol-bound (holo-RBP4) and retinol-free (apo-RBP4) forms can act as inflammatory signals.[17][18]

-

TLR4 Activation: RBP4 directly interacts with Toll-like receptor 4 (TLR4) on immune cells like macrophages.[3][17][18]

-

JNK Pathway: This interaction activates downstream inflammatory pathways, notably the c-Jun N-terminal kinase (JNK) pathway.[3][17][18]

-

Cytokine Release: Activation of the TLR4/JNK axis leads to the production and secretion of proinflammatory cytokines such as TNF-α and various interleukins.[1][2] These cytokines can then act in a paracrine manner on adipocytes and other cells to impair insulin signaling, contributing to systemic insulin resistance.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. Interplay of retinol binding protein 4 with obesity and associated chronic alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinol-binding protein-4 and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serum retinol binding protein 4 contributes to insulin resistance in obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinician.nejm.org [clinician.nejm.org]

- 11. researchgate.net [researchgate.net]

- 12. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Suppression of retinol-binding protein 4 with RNA oligonucleotide prevents high-fat diet-induced metabolic syndrome and non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]

- 17. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Retinol-binding protein 4 inhibits insulin signaling in adipocytes by inducing proinflammatory cytokines in macrophages through a c-Jun N-terminal kinase- and toll-like receptor 4-dependent and retinol-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of RBP4 in Retinol Transport and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retinol-Binding Protein 4 (RBP4) is a pivotal protein in the systemic transport and cellular uptake of retinol (Vitamin A), a vital nutrient for a myriad of physiological processes including vision, immune function, and embryonic development. This technical guide provides a comprehensive overview of the core functions of RBP4, detailing its role in retinol transport from the liver to peripheral tissues, its interaction with the cell-surface receptor STRA6, and the subsequent intracellular metabolic pathways. Furthermore, this document elucidates the involvement of RBP4 in various pathological conditions, with a particular focus on its established role in insulin resistance and type 2 diabetes. Detailed experimental protocols for key assays and quantitative data on protein interactions and concentrations are provided to serve as a valuable resource for researchers in the field.

Introduction to RBP4

Retinol-Binding Protein 4 (RBP4) is a 21 kDa protein belonging to the lipocalin family, primarily synthesized and secreted by the liver.[1] Its primary function is to transport the hydrophobic retinol molecule through the aqueous environment of the bloodstream.[1] In circulation, RBP4 forms a complex with another protein, transthyretin (TTR), which prevents its filtration by the kidneys and prolongs its half-life.[1][2] The delivery of retinol to target cells is mediated by the interaction of holo-RBP4 (RBP4 bound to retinol) with its specific membrane receptor, Stimulated by Retinoic Acid 6 (STRA6).[1][3] Beyond its canonical role in retinol transport, RBP4 has emerged as a significant adipokine and biomarker implicated in metabolic diseases.[4][5]

RBP4-Mediated Retinol Transport

The journey of retinol from hepatic stores to peripheral tissues is a tightly regulated process orchestrated by RBP4.

Hepatic Mobilization of Retinol

The liver serves as the primary storage site for vitamin A, predominantly in the form of retinyl esters within hepatic stellate cells. For mobilization, these esters are hydrolyzed to retinol, which then binds to RBP4 within hepatocytes.[1] The formation of the holo-RBP4 complex is a prerequisite for its secretion into the bloodstream. This complex then associates with TTR, forming a larger ternary complex that is protected from renal clearance.[1][3]

Cellular Uptake of Retinol via STRA6

The delivery of retinol to target tissues is facilitated by the transmembrane receptor STRA6.[3] Holo-RBP4 binds to the extracellular domain of STRA6, triggering a conformational change that facilitates the translocation of retinol across the cell membrane.[3] STRA6 can mediate bidirectional retinol transport, allowing for both uptake and efflux of retinol, thereby playing a crucial role in maintaining cellular retinoid homeostasis.[6]

Intracellular Retinol Metabolism

Once inside the cell, retinol binds to cellular retinol-binding proteins (CRBPs). It can then be either esterified by lecithin:retinol acyltransferase (LRAT) for storage as retinyl esters or oxidized to its active metabolite, retinoic acid. The conversion to retinoic acid is a two-step process involving retinol dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs). Retinoic acid then translocates to the nucleus, where it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to regulate the transcription of target genes.

RBP4 Signaling Pathways

Beyond its role as a transporter, the interaction of holo-RBP4 with STRA6 can initiate intracellular signaling cascades.

JAK/STAT Signaling

Binding of holo-RBP4 to STRA6 can lead to the phosphorylation of STRA6, which in turn recruits and activates Janus kinase 2 (JAK2).[7] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[2] Phosphorylated STAT5 dimerizes and translocates to the nucleus to regulate the expression of target genes, including those involved in inflammation and insulin signaling, such as Suppressor of Cytokine Signaling 3 (SOCS3).[2]

RBP4 in Health and Disease

Dysregulation of RBP4 levels and function is associated with several pathological conditions.

Insulin Resistance and Type 2 Diabetes

Elevated serum levels of RBP4 are strongly correlated with insulin resistance and an increased risk of developing type 2 diabetes.[8][9][10] RBP4 is thought to contribute to insulin resistance through several mechanisms, including the induction of inflammatory pathways and the impairment of insulin signaling in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.[10][11] Specifically, RBP4 can interfere with insulin-stimulated glucose uptake by downregulating the expression and translocation of the glucose transporter GLUT4.

Other Pathologies

Elevated RBP4 has also been implicated in other conditions such as obesity, cardiovascular disease, and certain types of cancer.[12][13] Its role as a biomarker and a potential therapeutic target in these diseases is an active area of research.

Quantitative Data Summary

The following tables summarize key quantitative data related to RBP4 function.

Table 1: Binding Affinities of RBP4 and its Interacting Partners

| Interacting Molecules | Dissociation Constant (Kd) | Method |

| RBP4 and Retinol | 70–190 nM | Not Specified[14] |

| RBP4 and Transthyretin (TTR) | 215–294 nM | Not Specified[14] |

| RBP4 and STRA6 | 59 nM (apo-RBP4) | Not Specified[15] |

| RBP4 and RBPR2 Peptides | 25.43 µM (mouse) | Surface Plasmon Resonance[16] |

| RBP4 and STRA6 Peptides | 26.73 µM (mouse) | Surface Plasmon Resonance[16] |

Table 2: Circulating RBP4 Concentrations in Human Subjects

| Subject Group | RBP4 Concentration (μg/mL) | Method |

| Normal Glucose Tolerance (NGT) | 18.1 (median); 9.3–30.5 (range) | ELISA[8] |

| Impaired Glucose Tolerance (IGT) | 18.9 (median); 11.2–45.8 (range) | ELISA[8] |

| Type 2 Diabetes | 20.9 (median); 9.9–48.5 (range) | ELISA[8] |

| Healthy Control Subjects | 21.1 ± 4.3 | Not Specified[9] |

| Type 2 Diabetes Patients | 23.8 ± 8.8 | Not Specified[9] |

| Healthy Subjects | 10 to 50 (range) | Various[12] |

| Patients with Obesity/T2D | 17 to 150 (range) | Various[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of RBP4 by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of RBP4 in biological samples such as plasma or serum.

Principle: A sandwich ELISA is used, where the target RBP4 is captured between two layers of antibodies (capture and detection antibodies). The detection antibody is linked to an enzyme, and a substrate is added to produce a measurable colorimetric or chemiluminescent signal, which is proportional to the amount of RBP4 in the sample.

Materials:

-

96-well microplate pre-coated with anti-human RBP4 capture antibody

-

Human RBP4 standard

-

Sample diluent

-

Biotinylated anti-human RBP4 detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Preparation: Bring all reagents to room temperature. Prepare serial dilutions of the RBP4 standard in sample diluent to generate a standard curve. Dilute samples in sample diluent (e.g., 1:100 for human plasma).[8]

-

Binding: Add 100 µL of standards and diluted samples to the appropriate wells of the microplate. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of wash buffer.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step as in step 3.

-

Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.

-

Washing: Repeat the washing step as in step 3, but with 5 washes.

-

Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of RBP4 in the samples.

Cellular Retinol Uptake Assay using Radiolabeled Retinol

Objective: To measure the uptake of retinol into cells mediated by RBP4 and STRA6.

Principle: Cells expressing STRA6 are incubated with holo-RBP4 containing radiolabeled retinol (e.g., [³H]retinol). The amount of radioactivity incorporated into the cells is then measured to quantify retinol uptake.

Materials:

-

Cells expressing STRA6 (e.g., HEK293-STRA6)

-

Culture medium

-

Apo-RBP4

-

[³H]retinol

-

Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

-

Lysis buffer (e.g., 0.1% SDS in PBS)

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Cell Culture: Seed STRA6-expressing cells in a 96-well plate and grow to near confluence.

-

Preparation of [³H]holo-RBP4: Prepare holo-RBP4 by incubating apo-RBP4 with an excess of [³H]retinol in the dark at 4°C overnight. Remove unbound retinol by size-exclusion chromatography.

-

Uptake Assay:

-

Wash the cells twice with assay buffer.

-

Add 100 µL of assay buffer containing [³H]holo-RBP4 to each well. For competition experiments, add an excess of unlabeled holo-RBP4.

-

Incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

-

Washing: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 10 minutes at room temperature to lyse the cells.

-

Measurement: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the specific uptake by subtracting the radioactivity in the presence of excess unlabeled holo-RBP4 from the total uptake.

Co-Immunoprecipitation (Co-IP) of RBP4 and STRA6

Objective: To demonstrate the physical interaction between RBP4 and its receptor STRA6 in a cellular context.

Principle: A specific antibody against one of the proteins (e.g., STRA6) is used to pull down the protein from a cell lysate. If the two proteins interact, the other protein (RBP4) will also be pulled down in the complex and can be detected by Western blotting.

Materials:

-

Cells co-expressing tagged STRA6 and incubated with RBP4

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-STRA6 antibody

-

Protein A/G magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-RBP4 antibody for Western blotting

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Cell Lysis: Lyse the cells in Co-IP lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing: (Optional) Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove the beads by centrifugation.

-

Immunoprecipitation: Add the anti-STRA6 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complex from the antibody and beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-RBP4 antibody to detect the co-immunoprecipitated RBP4.

Visualizations

Signaling Pathway Diagram

Caption: RBP4-mediated retinol transport and signaling pathways.

Experimental Workflow Diagram

Caption: Workflow for investigating RBP4 function.

Conclusion

RBP4 is a multifaceted protein that plays a central role in retinol metabolism and has significant implications for metabolic health. Its function extends beyond simple transport to include the modulation of intracellular signaling pathways that impact insulin sensitivity and inflammation. The elevated levels of RBP4 in individuals with insulin resistance and type 2 diabetes underscore its importance as a biomarker and a potential therapeutic target. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate roles of RBP4 in both physiological and pathological states, with the ultimate goal of developing novel therapeutic strategies for metabolic diseases.

References

- 1. Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinol-Binding Protein 4 and Its Membrane Receptor STRA6 Control Adipogenesis by Regulating Cellular Retinoid Homeostasis and Retinoic Acid Receptor α Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Circulating RBP4 in the Type 2 Diabetes Patients with Kidney Diseases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinol-binding protein 4 and its membrane receptor STRA6 control adipogenesis by regulating cellular retinoid homeostasis and retinoic acid receptor α activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. tandfonline.com [tandfonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Retinol-Binding Protein 4 Induces Inflammation in Human Endothelial Cells by an NADPH Oxidase- and Nuclear Factor Kappa B-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The association of RBP4 with chronic kidney diseases in southern Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sex and Age but Not Body Mass Index (BMI) Predict Serum Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Mapping of the extracellular RBP4 ligand binding domain on the RBPR2 receptor for Vitamin A transport [frontiersin.org]

Structural Analysis of Retinol-Binding Protein 4 (RBP4) in Complex with Non-Retinoid Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinol-Binding Protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) in the bloodstream. Its interaction with transthyretin (TTR) is crucial for preventing its renal clearance. Disruption of this RBP4-TTR complex has emerged as a promising therapeutic strategy for various diseases, including atrophic age-related macular degeneration and Stargardt disease. This has spurred the development of non-retinoid ligands that bind to RBP4, displacing retinol and allosterically preventing its association with TTR. This technical guide provides an in-depth overview of the structural analysis of RBP4 in complex with these non-retinoid ligands, focusing on the key experimental methodologies, quantitative binding data, and the underlying molecular mechanisms.

Introduction

Retinol-Binding Protein 4 (RBP4) is a 21 kDa lipocalin protein primarily synthesized in the liver. It plays a critical role in transporting retinol from the liver to peripheral tissues. In circulation, holo-RBP4 (RBP4 bound to retinol) forms a complex with transthyretin (TTR), a 55 kDa homotetrameric protein. This complex formation is essential to prevent the renal filtration of the low molecular weight RBP4 and maintain stable serum retinol levels.

The development of non-retinoid antagonists of RBP4 represents a significant advancement in targeting RBP4-mediated pathologies. These small molecules bind to the retinol-binding pocket of RBP4, but unlike the native ligand, they induce conformational changes in the RBP4 structure that are incompatible with TTR binding.[1] This leads to the rapid clearance of RBP4 from the bloodstream, thereby reducing serum retinol levels. This guide will delve into the structural and functional characterization of these non-retinoid RBP4 ligands.

Mechanism of Action: Disruption of the RBP4-TTR Interaction

The primary mechanism by which non-retinoid ligands lower serum RBP4 levels is by disrupting the interaction between RBP4 and TTR.[2][3] Unlike the synthetic retinoid fenretinide, which causes steric hindrance, non-retinoid ligands like A1120 induce a conformational change in the loops at the RBP4-TTR interface.[2][4] This altered conformation prevents the stable association of RBP4 with TTR, leading to the rapid renal clearance of the unbound RBP4-ligand complex.

Experimental Protocols

The discovery and characterization of non-retinoid RBP4 ligands involve a series of key experiments, from initial screening to in-depth structural and functional analysis.

Recombinant Protein Expression and Purification

The production of high-quality recombinant RBP4 is a prerequisite for structural and biophysical studies.

-

Expression System: Human RBP4 is typically expressed in E. coli (e.g., BL21 strain) using an expression vector like pET30a containing the RBP4 gene.[5]

-

Induction: Protein expression is induced by the addition of isopropyl-β-d-thiogalactoside (IPTG) at a final concentration of 1.0 mM, followed by incubation at 28°C for optimal expression.[5]

-

Purification:

-

Cell Lysis: Bacterial pellets are resuspended and lysed by sonication.[5] RBP4 is often found in inclusion bodies.

-

Inclusion Body Solubilization and Refolding: Inclusion bodies are solubilized using denaturants like urea, and the protein is then refolded by dialysis against a refolding buffer.

-

Affinity Chromatography: If the protein is expressed with a tag (e.g., His-tag), it is purified using an appropriate affinity column (e.g., Ni-NTA).[5]

-

Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.

-

Ligand Binding Assays

Several biophysical assays are employed to quantify the binding affinity of non-retinoid ligands to RBP4.

This radiometric assay measures the competitive displacement of a radiolabeled ligand ([³H]-retinol) from RBP4 by a test compound.[6]

-

Principle: Biotinylated RBP4 is captured on streptavidin-coated SPA beads. When [³H]-retinol binds to RBP4, the beta particles emitted from the tritium excite the scintillant in the beads, producing light. Unbound [³H]-retinol is too far away to cause excitation. Test compounds that bind to the retinol pocket displace [³H]-retinol, leading to a decrease in the signal.

-

Protocol Outline:

-

Biotinylated human RBP4 (50 nM) is incubated with streptavidin-coated SPA beads.

-

[³H]-retinol (10 nM) is added as the radioligand.

-

Test compounds are added at various concentrations.

-

Non-specific binding is determined in the presence of a high concentration (20 µM) of unlabeled retinol.

-

The reaction is incubated for 6 hours at room temperature followed by overnight incubation at 4°C.

-

The light emission is measured using a scintillation counter (e.g., TopCount NXT).[2]

-

This assay measures the ability of a compound to disrupt the interaction between RBP4 and TTR.[7]

-

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Maltose-binding protein (MBP)-tagged RBP4 is used, and an anti-MBP antibody conjugated to d2 serves as the acceptor. TTR is labeled with Europium cryptate (donor). When RBP4 and TTR interact (in the presence of retinol), the donor and acceptor are brought into close proximity, resulting in a FRET signal. Non-retinoid ligands that disrupt this interaction cause a decrease in the FRET signal.

-

Protocol Outline:

-

MBP-tagged RBP4 and Eu³⁺-cryptate labeled TTR are incubated together.

-

An anti-MBP antibody conjugated to d2 is added.

-

Retinol (1 µM) is added to stimulate the RBP4-TTR interaction.

-

Test compounds are added at various concentrations.

-

The fluorescence is measured at both the donor and acceptor emission wavelengths, and the ratio is calculated to determine the FRET signal.

-

X-Ray Crystallography

Determining the crystal structure of the RBP4-ligand complex provides atomic-level insights into the binding mode and the conformational changes induced by the ligand.

-

Crystallization:

-

Purified RBP4 is incubated with a molar excess of the non-retinoid ligand.

-

The complex is concentrated to an appropriate concentration for crystallization trials.

-

Crystallization screens are performed using various precipitants, buffers, and additives to find suitable crystallization conditions.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known RBP4 structure (e.g., PDB code: 1RBP) as a search model.[8]

-

The model is refined, and the ligand is built into the electron density map.

-

Quantitative Data Summary

The following tables summarize the binding affinities of representative non-retinoid ligands for RBP4 and their potencies in disrupting the RBP4-TTR interaction.

Table 1: Binding Affinities of Non-Retinoid Ligands to RBP4

| Ligand | Assay | Binding Affinity (IC₅₀/Kᵢ) | Reference |

| A1120 | SPA | 155 nM (IC₅₀) | [9] |

| A1120 | FRET | 8.3 nM (Kᵢ) | [2][8] |

| BPN-14136 | SPA | 20.8 ± 0.5 nM (IC₅₀) | [10] |

| Compound 43 | SPA | 72.7 nM (IC₅₀) | [7] |

| (±)-45 | SPA | 148.5 nM (IC₅₀) | [7] |

Table 2: Potency of Non-Retinoid Ligands in RBP4-TTR Interaction Assay

| Ligand | Assay | Potency (IC₅₀) | Reference |

| A1120 | HTRF | 155 nM | [9] |

| BPN-14136 | HTRF | 79.7 nM | [10] |

| Compound 43 | HTRF | 0.294 µM | [7] |

| (±)-45 | HTRF | 0.481 µM | [7] |

Structural Insights from X-Ray Crystallography

Crystal structures of RBP4 in complex with non-retinoid ligands have provided crucial insights into their mechanism of action.

Table 3: PDB Codes and Resolutions of RBP4-Ligand Complexes

| Ligand | PDB Code | Resolution (Å) | Key Structural Features | Reference |

| A1120 | 3FMZ | 2.9 | Induces conformational changes in loops at the RBP4-TTR interface. | [8] |

| A1120 with engineered binder | 6QBA | 1.80 | Engineered binder recognizes the A1120-induced conformation. | [11] |

| A non-retinoid ligand | 4PSQ | - | - | |

| Retinol | 1RBP | - | Native conformation allowing TTR binding. | [8] |

The co-crystal structure of RBP4 with A1120 reveals that the ligand binds in the same pocket as retinol. However, the presence of A1120 induces a significant conformational change in the surface loops of RBP4 that are critical for TTR recognition.[2] This altered conformation sterically and electrostatically prevents the formation of a stable RBP4-TTR complex.

Conclusion

The structural and functional analysis of RBP4 in complex with non-retinoid ligands has provided a detailed understanding of their mechanism of action and has paved the way for the rational design of novel therapeutic agents. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development targeting RBP4. The continued exploration of the structural biology of RBP4 will undoubtedly lead to the development of more potent and selective modulators for the treatment of a range of diseases.

References

- 1. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AID 1344885 - Scintillation Proximity Binding Assay: Untagged human RBP4 purified from urine of tubular proteinuria patients was purchased from Fitzgerald Industries International. It was biotinylated using the EZ-Link Sulfo-NHS-LC-Biotinylation kit from Pierce following the manufacturer's recommendations. Binding experiments were performed in 96-well plates (OptiPlate, PerkinElmer) in a final assay volume of 100 ul per well in SPA buffer (IX PBS, pH 7.4, 1 mM EDTA, 0.1% BSA, 0.5% CHAPS). The reaction mix contained 10 nM 3H-Retinol (48.7 Ci/mmol; PerkinElmer), 0.3 mg/well Streptavidin-PVT beads, 50 nM biotinylated RBP4 and a test compound. Nonspecific binding was determined in the presence of 20 uM of unlabeled retinol. The reaction mix was assembled in the dark under dim red light. The plates were sealed with clear tape (TopSeal-A: 96-well microplate, PerkinElmer), wrapped in the aluminum foil, and allowed to equilibrate 6 hours at room temperature followed by overnight incubation at +4° C. Radiocounts were measured using a TopCount NXT counter (Packard Instrument Company). - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20150057320A1 - Transthyretin ligands capable of inhibiting retinol-dependent rbp4-ttr interaction for treatment of age-related macular degeneration, stargardt disease, and other retinal disease characterized by excessive lipofuscin accumulation - Google Patents [patents.google.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Optimised expression and purification of RBP4 and preparation of anti‐RBP4 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and evaluation of nonretinoid retinol binding protein 4 antagonists for the potential treatment of atrophic age-related macular degeneration and Stargardt disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

The Impact of RBP4 Ligand-1 on Serum Retinol: A Technical Overview for Researchers

An In-depth Examination of Retinol Binding Protein 4 (RBP4) Antagonism as a Therapeutic Strategy

This technical guide provides a comprehensive analysis of the mechanism and effects of RBP4 ligand-1, a class of non-retinoid antagonists targeting Retinol Binding Protein 4 (RBP4), on serum retinol levels. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows. While specific in vivo data for a compound explicitly named "this compound" is not publicly available, this guide will utilize data from extensively studied non-retinoid RBP4 antagonists, such as A1120 and BPN-14136, which share the same mechanism of action and serve as exemplary models for this therapeutic approach.

Introduction: The Role of RBP4 in Retinol Transport

Retinol, the alcohol form of vitamin A, is essential for a multitude of physiological processes, including vision, immune function, and cellular differentiation. Its transport in the bloodstream is tightly regulated by Retinol Binding Protein 4 (RBP4). Synthesized primarily in the liver, RBP4 binds to retinol to form a complex (holo-RBP4). This complex then associates with transthyretin (TTR) to prevent its filtration by the kidneys, thereby prolonging its circulation and facilitating retinol delivery to peripheral tissues.

Elevated levels of RBP4 have been linked to various metabolic and ocular disorders. Consequently, the development of RBP4 antagonists to modulate serum retinol levels has emerged as a promising therapeutic avenue. This compound represents a class of such antagonists that function by disrupting the crucial interaction between RBP4 and TTR.

Mechanism of Action: Disrupting the RBP4-TTR Complex

Non-retinoid RBP4 antagonists, exemplified by compounds like A1120 and BPN-14136, act by binding to RBP4 and inducing a conformational change. This alteration sterically hinders the interaction between RBP4 and TTR. The unbound holo-RBP4, with its smaller molecular size, is rapidly cleared from circulation through renal filtration. This leads to a significant reduction in both serum RBP4 and, consequently, serum retinol concentrations.

Quantitative Data on Serum RBP4 and Retinol Reduction

The efficacy of non-retinoid RBP4 antagonists in lowering serum RBP4 levels has been demonstrated in various preclinical models. The following tables summarize the quantitative data from studies on A1120 and BPN-14136.

Table 1: In Vivo Efficacy of A1120 on Serum RBP4 Levels in Mice

| Animal Model | Dosage | Duration | Serum RBP4 Reduction (%) | Reference |

| Abca4-/- Mice | 30 mg/kg/day (in chow) | 3 Weeks | 64% | [1] |

| Abca4-/- Mice | 30 mg/kg/day (in chow) | 6 Weeks | 75% | [1][2] |

| RBP4-Tg Mice | 0.03% in chow | Not Specified | 70% | [3] |

| RBP4-Tg Mice | 0.05% in chow | Not Specified | ~100% (to wild-type levels) | [3] |

Table 2: In Vivo Efficacy of BPN-14136 on Serum RBP4 Levels

| Animal Model | Route | Dosage | Time Point | Serum RBP4 Reduction (%) | Reference |

| CD-1 Mice | Oral | 5 mg/kg | 8 hours | 90% | [4] |

| CD-1 Mice | Intravenous | 2 mg/kg | Not Specified | 75% | [4] |

| Cynomolgus Monkey | Oral | 5 mg/kg | Not Specified | 99% | [5][6] |

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of RBP4 antagonists.

In Vivo Animal Studies

A typical in vivo study to assess the efficacy of an RBP4 antagonist involves the following steps:

-

Animal Model Selection: Murine models are commonly used. For studies related to retinal diseases, Abca4-/- mice, which exhibit excessive lipofuscin accumulation, are a relevant model.[1] Transgenic mice overexpressing RBP4 (RBP4-Tg) are also utilized.[3] For non-rodent studies, cynomolgus monkeys and beagle dogs have been used.[5][6]

-

Compound Administration: The RBP4 antagonist is typically administered orally. For long-term studies, the compound can be formulated in the animal chow to ensure consistent daily dosing.[1][2] For pharmacokinetic and pharmacodynamic studies, single oral or intravenous doses may be administered.[4]

-

Sample Collection: Blood samples are collected at predetermined time points to analyze serum levels of RBP4, retinol, and the test compound.

-

Serum RBP4 and Retinol Analysis:

-

ELISA: Serum RBP4 concentrations are commonly quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]

-

HPLC: Serum retinol levels can be measured by High-Performance Liquid Chromatography (HPLC) with UV detection. This involves protein precipitation, liquid-liquid extraction of retinol, and subsequent chromatographic separation and quantification.

-

In Vitro Assays

Prior to in vivo studies, the potency of RBP4 antagonists is characterized using in vitro assays:

-

RBP4 Binding Assay: A competitive binding assay, often using a radiolabeled retinol (e.g., 3H-retinol) and Scintillation Proximity Assay (SPA), is used to determine the binding affinity (IC50) of the antagonist to RBP4.[1][7]

-

RBP4-TTR Interaction Assay: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed to measure the ability of the antagonist to disrupt the retinol-induced interaction between RBP4 and TTR.[1][7] This assay typically uses tagged RBP4 and fluorescently labeled TTR to generate a FRET signal upon interaction, which is diminished in the presence of an effective antagonist.

Signaling Pathways and Logical Relationships

The regulation of retinol transport is a critical physiological pathway. RBP4 antagonists intervene at a key step in this process.

Conclusion

This compound and other non-retinoid RBP4 antagonists represent a targeted approach to reducing systemic retinol levels. By effectively disrupting the RBP4-TTR interaction, these compounds lead to a rapid and significant decrease in serum RBP4 and retinol. The quantitative data from preclinical studies on representative compounds like A1120 and BPN-14136 demonstrate the potent in vivo activity of this class of molecules. The experimental protocols outlined provide a framework for the evaluation of novel RBP4 antagonists. This therapeutic strategy holds considerable promise for the treatment of diseases associated with dysregulated retinol transport and elevated RBP4 levels. Further research and clinical development are warranted to fully elucidate the therapeutic potential of RBP4 antagonism in human diseases.

References

- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Transgenic Mice Over-Expressing RBP4 Have RBP4-Dependent and Light-Independent Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative pharmacokinetics and pharmacodynamics of the advanced Retinol-Binding Protein 4 antagonist in dog and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Physiological Nexus: An In-depth Technical Guide to the RBP4-TTR Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physiological role of the interaction between Retinol-Binding Protein 4 (RBP4) and Transthyretin (TTR). We will delve into the core functions of this protein complex, its involvement in health and disease, and the experimental methodologies used to investigate its intricacies.

Core Function: The Retinol Transport Cascade

The primary physiological role of the RBP4-TTR interaction is the transport of retinol (vitamin A) from the liver, the body's main storage site, to peripheral tissues. Retinol, a lipophilic molecule, requires a carrier for transport in the aqueous environment of the bloodstream. RBP4, a 21 kDa protein, specifically binds to retinol to form a holo-RBP4 complex.[1]

However, due to its small size, RBP4 would be rapidly cleared from circulation via renal filtration.[2] To prevent this, holo-RBP4 forms a larger complex with TTR, a 55 kDa homotetrameric protein.[3] This interaction increases the molecular weight of the complex to approximately 76 kDa, thereby preventing its glomerular filtration and extending the half-life of RBP4 in the circulation.[4] The RBP4-TTR complex circulates in the blood, delivering retinol to target cells via the STRA6 (Stimulated by Retinoic Acid 6) receptor.[5] Upon binding to STRA6, retinol is released and transported into the cell, while apo-RBP4 (retinol-free RBP4) dissociates from TTR and is eventually cleared by the kidneys.[6]

The RBP4-TTR Interaction in Disease

Alterations in the circulating levels of RBP4 and its interaction with TTR have been implicated in a variety of pathological conditions, most notably metabolic diseases.

Insulin Resistance and Type 2 Diabetes

Elevated serum RBP4 levels are associated with insulin resistance and type 2 diabetes.[7] The proposed mechanism involves RBP4, independent of its retinol-bound state, interacting with the STRA6 receptor in adipose and muscle tissues. This interaction is thought to trigger a signaling cascade involving Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5), ultimately leading to the suppression of insulin signaling.[8]

Other Pathologies

Dysregulation of the RBP4-TTR axis has also been linked to obesity, cardiovascular diseases, and certain types of cancer.[8] The precise molecular mechanisms underlying these associations are still under active investigation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the RBP4-TTR interaction.

Table 1: Binding Affinities (Dissociation Constant, Kd)

| Interacting Molecules | Kd | Method | Reference |

| RBP4 - TTR | ~1 µM | Not specified | [2] |

| RBP4 - TTR | 1.2 µM | Not specified | [9] |

| Holo-RBP4 - TTR | 0.47 ± 0.02 µM | Surface Plasmon Resonance | |

| ROL:RBP4 - TTR | 215–294 nM | Not specified | [9] |

| Retinol - RBP4 | 70–190 nM | Various | [9] |

Table 2: Serum/Plasma Concentrations in Healthy Adults

| Molecule | Concentration (Human) | Concentration (Mouse) | Method | Reference |

| RBP4 | 2–3 µM (~42-63 µg/mL) | ~1 µM (~21 µg/mL) | ELISA, LC-MS/MS | |

| TTR | 3.6-5.5 µM (~200-300 µg/mL) | Not specified | ELISA | |

| Retinol | 1.5-3.0 µM | Not specified | HPLC |

Table 3: Alterations in RBP4 and TTR Concentrations in Pathological States

| Condition | Change in RBP4 | Change in TTR | Reference |

| Insulin Resistance/Type 2 Diabetes | Increased | Variable | [7] |

| Obesity | Increased (in some studies) | Variable | |

| Chronic Kidney Disease | Increased | Not specified | [4] |

| Gestational Diabetes Mellitus (insulin-treated) | Reduced | Reduced | |

| V122I Transthyretin Cardiac Amyloidosis | Reduced | Not specified |

Experimental Protocols

Investigating the RBP4-TTR interaction requires a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect RBP4-TTR Interaction in Plasma

This protocol describes the co-immunoprecipitation of the RBP4-TTR complex from human plasma, followed by identification of the interacting partner by Western blotting.

Materials:

-

Human plasma

-

Anti-RBP4 antibody (or anti-TTR antibody)

-

Protein A/G magnetic beads

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitor cocktail

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: anti-TTR (if anti-RBP4 was used for IP) and anti-RBP4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Bead Preparation: Resuspend Protein A/G magnetic beads and wash twice with Lysis Buffer.

-

Antibody Coupling: Incubate the beads with the anti-RBP4 antibody for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the antibody-coupled beads three times with Lysis Buffer to remove unbound antibody.

-

Plasma Incubation: Add 500 µL of human plasma to the antibody-coupled beads and incubate overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads five times with Wash Buffer.

-

Elution: Elute the protein complex by adding 50 µL of Elution Buffer and incubating for 5 minutes at room temperature.

-

Neutralization: Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.

-

SDS-PAGE and Western Blotting:

-

Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and load onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against TTR.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

As a control, probe a separate blot with an anti-RBP4 antibody to confirm the immunoprecipitation of RBP4.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the use of SPR to determine the binding kinetics (ka, kd, and KD) of the RBP4-TTR interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human RBP4 (ligand)

-

Recombinant human TTR (analyte)

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

-

Regeneration Solution: 10 mM Glycine-HCl, pH 2.0

Procedure:

-

Chip Activation: Activate the CM5 sensor chip surface by injecting a 1:1 mixture of EDC and NHS.

-

Ligand Immobilization: Inject recombinant RBP4 (diluted in Immobilization Buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).

-

Deactivation: Inject ethanolamine to block any remaining active sites on the surface.

-

Kinetic Analysis:

-

Inject a series of concentrations of TTR (analyte) in Running Buffer over the RBP4-immobilized surface. Use a range of concentrations that bracket the expected KD (e.g., 0.1 nM to 1 µM).

-

Include a zero-concentration (buffer only) injection for double referencing.

-

Monitor the association and dissociation phases in real-time.

-

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting the Regeneration Solution to remove bound TTR.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mass Spectrometry for Complex Identification

Mass spectrometry (MS) can be used to definitively identify the components of the co-immunoprecipitated complex.

Procedure:

-

Perform co-immunoprecipitation as described in section 4.1.

-

Elute the protein complex and run a short distance into an SDS-PAGE gel to separate the antibody from the immunoprecipitated proteins.

-

Excise the protein band corresponding to the expected size of the RBP4-TTR complex.

-

Perform in-gel tryptic digestion of the proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest). The identification of peptides unique to both RBP4 and TTR confirms their interaction.

Conclusion

The interaction between RBP4 and TTR is a critical physiological process for the systemic transport of retinol. Its dysregulation has significant implications for metabolic health, making it an attractive target for therapeutic intervention. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the complexities of the RBP4-TTR interaction and its role in human health and disease.

References

- 1. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinol Binding Protein and Its Interaction with Transthyretin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Factors that influence retinol-binding protein 4-transthyretin interaction are not altered in overweight subjects and overweight subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a Novel LC-MS/MS Based Proteomics Method for Quantitation of Retinol Binding Protein 4 (RBP4) and Transthyretin (TTR) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time-resolved fluorescence resonance energy transfer and surface plasmon resonance-based assays for retinoid and transthyretin binding to retinol-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dhvi.duke.edu [dhvi.duke.edu]

- 8. researchgate.net [researchgate.net]

- 9. Utility of Retinol Binding Protein 4 (RBP4) concentration for screening of V122I transthyretin cardiac amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Non-Retinoid Modulators of Retinol Binding Protein 4

For Researchers, Scientists, and Drug Development Professionals